molecular formula C9H15O8P B091220 Bomyl CAS No. 122-10-1

Bomyl

Cat. No. B091220
CAS RN: 122-10-1
M. Wt: 282.18 g/mol
InChI Key: BZSSHIWHSJYWAD-ALCCZGGFSA-N
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Description

Synthesis Analysis

The synthesis of boron-based compounds can be complex due to the element's unique chemistry. For instance, the synthesis of disiamyl(3-phenyl-2-butenyl)borane involves the monohydroboration of 3-phenyl-1,2-butadiene with disiamylborane . This process is indicative of the methods used to create organoborane compounds, which are often used in organic synthesis and materials science. Additionally, the lithiation-borylation methodology is a powerful tool for creating complex molecules with precise control over their three-dimensional shape, using boronic esters as building blocks .

Molecular Structure Analysis

Boron's ability to form planar or cage-like structures at the nanoscale is particularly noteworthy . These structures are significant because they can exhibit properties similar to carbon nanostructures, which have a wide range of applications in electronics, materials science, and other fields. The molecular structure of boron compounds is crucial for their function and potential applications.

Chemical Reactions Analysis

Organoboranes are known to participate in various chemical reactions. For example, disiamyl(3-phenyl-2-butenyl)borane reacts with aldehydes and ketones to produce unsaturated alcohols, which may involve a six-membered transition state and allylic rearrangement . This demonstrates the reactivity of boron-containing compounds and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron compounds are diverse and depend on their specific structures. Two-dimensional boron has been found to have unusual mechanical, electronic, and chemical properties . These properties are essential for the potential use of boron-based materials in practical applications, such as in the creation of new electronic devices or as catalysts in chemical reactions.

Scientific Research Applications

  • Detoxication Mechanisms of Bomyl : Morello, Vardanis, and Spencer (1968) studied the detoxication of Bomyl isomers in mice, revealing activity in both microsomal and supernatant fractions of the liver. They discussed the role of glutathione in the degradation of organophosphorus compounds, important for understanding Bomyl's biochemical interactions and potential detoxification pathways (Morello, Vardanis, & Spencer, 1968).

  • Toxicity of Bomyl Isomers : In a separate study by Morello, Spencer, and Vardanis (1967), the toxicity of Bomyl isomers to houseflies and mice was examined. They focused on the inhibition of cholinesterase by these isomers, providing insights into the biochemical mechanisms underlying Bomyl's toxicity and its potential applications in pest control (Morello, Spencer, & Vardanis, 1967).

  • Toxicity to Houseflies : Barson (1989) evaluated Bomyl's toxicity compared to the carbamate insecticide methomyl in houseflies. This study highlighted the resistance levels of different fly strains to Bomyl, which is crucial for understanding its effectiveness and potential resistance management in pest control (Barson, 1989).

  • Chemical Control in Agriculture : Mathis and Schoof (1968) assessed Bomyl as a dry bait in chicken ranches for controlling house flies. Their work provides practical insights into the application of Bomyl in agricultural settings, particularly for pest control in dairy barns and chicken ranches (Mathis & Schoof, 1968).

properties

IUPAC Name

dimethyl 3-dimethoxyphosphoryloxypent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSHIWHSJYWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041875
Record name Dimethyl 3-hydroxyglutaconate dimethyl phosphate
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Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [HSDB]
Record name Bomyl
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

155-164 °C @ 17 MM HG, BP: 155-165 °C @ 2 MM HG /TECHNICAL GRADE/
Record name BOMYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE, SOL IN PROPYLENE GLYCOL
Record name BOMYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2
Record name BOMYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

25.0 [mmHg], 25 MM HG @ 25 °C
Record name Bomyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3976
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BOMYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... /Organophosphorus pesticides/
Record name BOMYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dimethyl 3-hydroxyglutaconate dimethyl phosphate

Color/Form

LIQUID, YELLOW OIL

CAS RN

122-10-1
Record name 2-Pentenedioic acid, 3-[(dimethoxyphosphinyl)oxy]-, 1,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-hydroxyglutaconate dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOMYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1588
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
PE Newallis, P Lombardo, EE Gilbert… - Journal of Agricultural …, 1967 - ACS Publications
Anew vinyl phosphate, dimethyl-1, 3-dicarbomethoxyl-propen-2-yl phosphate (Bomyl insecticide, trademark of the Allied Chemical Corp.), has been syn-thesized which controls a wide …
Number of citations: 3 pubs.acs.org
G Barson - Pesticide science, 1989 - Wiley Online Library
… resistant to the granular bait formulations of bomyl and methomyl when the granules were … the bomyl tests. The feeding responses of individual female pies to scattered bomyl granules …
Number of citations: 1 onlinelibrary.wiley.com
A Morello, EY Spencer, A Vardanis - Biochemical Pharmacology, 1967 - Elsevier
… and trum Bomyl are … Bomyl are degraded at equal rates. In the light of the present results, an explanation accounting for the differences and similarities in toxicity of Phosdrin and Bomyl …
Number of citations: 14 www.sciencedirect.com
A Morello, A Vardanis… - Canadian Journal of …, 1968 - cdnsciencepub.com
… in the supernatant fraction, whereas for Bomyl isomers it was equally distributed … Bomyl isomers were degraded to dimethyl phosphate. A method for the synthesis of cis-thiono-Bomyl …
Number of citations: 41 cdnsciencepub.com
H Bomyl, FB Grits, O CC8642, OL Polish - academic.oup.com
PART III (Contined) Insecticide and Acaricide Tests 5:261 Name and formulations Manufacturer/Suppl ier HAG-10G 25g/l 7 HAG 107 . Page 1 PART III (Contined) Insecticide and …
Number of citations: 0 academic.oup.com
EA Harrell, JR Young, HC Cox - Journal of Economic …, 1967 - academic.oup.com
… The other insecticides were less effective than endrin; although Bomyl, used at 0.5% … by Bomyl, trichlorfon, and Azodrin. In this test, only trichlorfon failed to give a 100% kill. …
Number of citations: 1 academic.oup.com
S Cristol, RW Gleason - The Journal of Organic Chemistry, 1969 - ACS Publications
… bomyl and 3-nortricyclyl free radicals in which the free radicals were generated from both dehydronorbomyl … and the triphenyltin hydride reductions of dehydronorbomyl (7 and 9) and 3-…
Number of citations: 17 pubs.acs.org
M Kondratenko, H El Hafa, M Gruselle… - Journal of the …, 1995 - ACS Publications
… Moreover, we report thesyntheses of several mixed metal (MoCo) bomyl and fenchyl clusters, and also the structure of a cation arising from a metal-promoted Wagner-Meerwein skeletal …
Number of citations: 30 pubs.acs.org
W Mathis, HF Schoof - Journal of Economic Entomology, 1968 - academic.oup.com
… Bomyl® (dimethyl 3-hydroxyglutaconate dimethyl phosphate) as a dry bait was tested in chicken ranches. … Bomyl as a dry bait gave satisfactory fly control in chicken ranches. …
Number of citations: 6 academic.oup.com
W Oppolzer - Tetrahedron, 1987 - Elsevier
… modest inductions could be observed with bomyl esters 6.6 This holds also for Reformatsky reactions of bomyl bromoacetates’ (< 15% de) and aldolizations of bomyl esters* (< 36% de) …
Number of citations: 549 www.sciencedirect.com

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